molecular formula C19H21N3O4 B14814210 N-(2,4-dimethylphenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide

N-(2,4-dimethylphenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide

Cat. No.: B14814210
M. Wt: 355.4 g/mol
InChI Key: PLIIYNRFUHJJGY-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-4-{2-[3-(2-furyl)acryloyl]hydrazino}-4-oxobutanamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-{2-[3-(2-furyl)acryloyl]hydrazino}-4-oxobutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dimethylphenylamine: This can be synthesized from 2,4-dimethylbenzene through nitration, reduction, and subsequent amination.

    Formation of the hydrazine derivative: The 2,4-dimethylphenylamine is reacted with hydrazine to form the corresponding hydrazine derivative.

    Acryloylation: The hydrazine derivative is then reacted with acryloyl chloride to introduce the acryloyl group.

    Coupling with furyl compound: Finally, the acryloylated hydrazine derivative is coupled with a furyl compound under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-{2-[3-(2-furyl)acryloyl]hydrazino}-4-oxobutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-{2-[3-(2-furyl)acryloyl]hydrazino}-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-{2-[3-(2-furyl)acryloyl]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
  • N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide
  • N-(2,6-dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide

Uniqueness

N-(2,4-dimethylphenyl)-4-{2-[3-(2-furyl)acryloyl]hydrazino}-4-oxobutanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-[2-[(E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C19H21N3O4/c1-13-5-7-16(14(2)12-13)20-17(23)9-10-19(25)22-21-18(24)8-6-15-4-3-11-26-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,23)(H,21,24)(H,22,25)/b8-6+

InChI Key

PLIIYNRFUHJJGY-SOFGYWHQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)/C=C/C2=CC=CO2)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)C=CC2=CC=CO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.